2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide
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Overview
Description
2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide is an organic compound with a complex structure that includes both aromatic and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide typically involves multiple steps. One common method starts with the reaction of 4-aminothiophenol with 4-bromoacetophenone to form 4-[(4-aminophenyl)sulfanyl]acetophenone. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment to handle the reactions safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazine group to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.
Biology: Research into its biological activity can provide insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Aminophenyl)sulfanyl]acetophenone: A precursor in the synthesis of the target compound.
Sulfoxides and Sulfones: Oxidized derivatives of the compound.
Aminophenyl Derivatives: Compounds with similar aromatic structures and functional groups.
Uniqueness
2-(1-{4-[(4-Aminophenyl)sulfanyl]phenyl}ethylidene)hydrazine-1-carboxamide is unique due to its combination of aromatic and hydrazine functional groups, which confer specific chemical reactivity and potential biological activity
Properties
CAS No. |
144141-11-7 |
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Molecular Formula |
C15H16N4OS |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
[1-[4-(4-aminophenyl)sulfanylphenyl]ethylideneamino]urea |
InChI |
InChI=1S/C15H16N4OS/c1-10(18-19-15(17)20)11-2-6-13(7-3-11)21-14-8-4-12(16)5-9-14/h2-9H,16H2,1H3,(H3,17,19,20) |
InChI Key |
RSBDLZOGNZOUAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)SC2=CC=C(C=C2)N |
Origin of Product |
United States |
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